6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the broader class of triazolothiadiazoles, which are known for their antimicrobial, antifungal, antibacterial, antihelmintic, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 5-alkyl-4-amino-3-mercapto-4H-1,2,4-triazoles with 3-aryl-1-phenylpyrazole-4-carboxylic acids . This reaction is carried out under specific conditions to ensure high yields, typically ranging from 77-89%. The process involves a cyclization reaction that forms the triazolothiadiazole ring system.
Chemical Reactions Analysis
6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace existing groups on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the replication of bacterial and cancer cells by disrupting DNA processes. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, interfering with their normal function and leading to cell death .
Comparison with Similar Compounds
Similar compounds to 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazolothiadiazoles: Other triazolothiadiazoles with different substituents on the pyrazole and phenyl rings also show comparable activities. The uniqueness of this compound lies in its specific substituents, which enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14N6S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
6-(1-ethyl-3-methylpyrazol-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H14N6S/c1-3-20-9-12(10(2)18-20)14-19-21-13(16-17-15(21)22-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
WLFATQSSBGRLFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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